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molecular formula C8H11ClFNO B1358672 3-Fluoro-4-methoxybenzylamine hydrochloride CAS No. 247570-27-0

3-Fluoro-4-methoxybenzylamine hydrochloride

Cat. No. B1358672
M. Wt: 191.63 g/mol
InChI Key: SAIPBARGYTYLHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

To a solution of 3-fluoro-4-methoxy-benzaldehyde O-methyl-oxime (0.60 g, 3.3 mmol) in ethanol (25 mL) is added concentrated ethanolic hydrogen chloride (2 mL) and palladium on carbon (10%, 250 mg). The suspension is hydrogenated at atmospheric pressure for 18 hours, then filtered through diatomaceous earth and finally concentrated to give 3-fluoro-4-methoxy-benzylamine hydrochloride as a white solid.
Name
3-fluoro-4-methoxy-benzaldehyde O-methyl-oxime
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[N:3]=[CH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([F:13])[CH:6]=1.[ClH:14]>C(O)C.[Pd]>[ClH:14].[F:13][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[O:11][CH3:12])[CH2:4][NH2:3] |f:4.5|

Inputs

Step One
Name
3-fluoro-4-methoxy-benzaldehyde O-methyl-oxime
Quantity
0.6 g
Type
reactant
Smiles
CON=CC1=CC(=C(C=C1)OC)F
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.FC=1C=C(CN)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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